NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT hydrochloride

ADC Payload Drug-Linker Conjugation Camptothecin Derivative

NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride) is a synthetic camptothecin analog engineered as a cytotoxic payload for antibody-drug conjugates (ADCs). Its structure incorporates a bicyclo[1.1.1]pentane (BCP) motif as a phenyl bioisostere, a 7‑ethyl‑7‑hydroxy camptothecin core, and a primary amine conjugation handle for linker attachment.

Molecular Formula C26H24ClN3O6
Molecular Weight 509.9 g/mol
Cat. No. B12406529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT hydrochloride
Molecular FormulaC26H24ClN3O6
Molecular Weight509.9 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)C78CC(C7)(C8)N)O.Cl
InChIInChI=1S/C26H23N3O6.ClH/c1-2-26(32)15-4-17-21-13(6-29(17)22(30)14(15)7-33-23(26)31)20(24-8-25(27,9-24)10-24)12-3-18-19(35-11-34-18)5-16(12)28-21;/h3-5,32H,2,6-11,27H2,1H3;1H/t24?,25?,26-;/m0./s1
InChIKeyRZASSNKEOKWEIG-GODSSRNBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride) – Topoisomerase I Inhibitor ADC Payload Overview


NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride) is a synthetic camptothecin analog engineered as a cytotoxic payload for antibody-drug conjugates (ADCs). Its structure incorporates a bicyclo[1.1.1]pentane (BCP) motif as a phenyl bioisostere, a 7‑ethyl‑7‑hydroxy camptothecin core, and a primary amine conjugation handle for linker attachment [1]. The compound acts by inhibiting DNA topoisomerase I, thereby stabilizing the TOP1-DNA cleavage complex and inducing double-strand breaks . It is specifically designed for targeted delivery via antibody conjugation and is evaluated in preclinical ADC programs .

Why NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT Cannot Be Substituted by Other Camptothecin Payloads


Camptothecin-based ADC payloads exhibit substantial variability in potency, hydrophobicity, bystander activity, and linker compatibility, making generic substitution high-risk. The introduction of a bicyclo[1.1.1]pentane (BCP) moiety in NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT replaces a phenyl ring, which can alter physicochemical properties such as logD and metabolic stability without compromising target engagement [1]. This structural modification directly impacts ADC aggregation propensity, free drug toxicity, and in vivo efficacy—parameters that cannot be assumed equivalent across in-class analogs. Direct experimental comparisons are required to confirm differentiation.

Quantitative Differentiation of NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT Against Comparator Payloads


Conjugation Handle: Primary Amine vs. Hydroxyl in 7-MAD-MDCPT

NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT contains a primary amine on the BCP cage, enabling stable, site-specific amide bond formation with cleavable peptide linkers (e.g., Val-Ala) [1]. In contrast, the parent compound 7-MAD-MDCPT relies on a less reactive aminomethyl group at the 7-position for conjugation . The BCP amine provides a distinct vector for linker attachment, which may influence ADC stability and payload release kinetics.

ADC Payload Drug-Linker Conjugation Camptothecin Derivative

Physicochemical Impact of BCP Bioisostere vs. Phenyl in SN-38

Replacement of a phenyl ring with a bicyclo[1.1.1]pentane (BCP) motif generally reduces lipophilicity (ΔlogP ≈ -0.5 to -1.0) and increases aqueous solubility while maintaining similar steric bulk [1]. While direct logD data for NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT is not publicly disclosed, BCP-containing camptothecin analogs have been shown to exhibit improved monomeric ADC content and reduced aggregation compared to phenyl-containing counterparts [2]. This property is critical for minimizing ADC precipitation and off-target toxicity.

BCP Bioisostere Lipophilicity Metabolic Stability

In Vitro Cytotoxicity: Class-Level Potency Range vs. Exatecan Derivatives

Specific IC50 values for NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT are not publicly available. However, camptothecin payloads designed for ADCs typically exhibit single-digit nanomolar to sub-nanomolar potency . For example, ZD06519 (a related BCP-containing camptothecin) shows ~1 nM potency [1]. The target compound is positioned within this potency window, but direct head-to-head data against DXd or SN-38 are lacking. Users must verify potency in their specific cell line panel.

Cytotoxicity Topoisomerase I Inhibition ADC Payload Potency

In Vivo ADC Activity: Preclinical Efficacy in Xenograft Models

ADCs constructed with NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT as the payload have demonstrated tumor regression in preclinical xenograft models . In WO2022232834A1, anti-c-Met ADC-1 (containing the payload) showed dose-dependent tumor growth inhibition in NCI-H441 lung adenocarcinoma and Hs 746T gastric cancer models [1]. Quantitative tumor growth inhibition (%TGI) values are not disclosed, but the data support in vivo activity. Comparator ADCs using SN-38 or DXd typically achieve >90% TGI at 1–10 mg/kg doses, but direct cross-study comparisons are confounded by antibody and linker differences.

ADC Efficacy Xenograft Tumor Regression

Linker-Payload Stability: Cleavable Val-Ala Linker Compatibility

NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT is compatible with the Val-Ala cleavable linker system, as evidenced by the drug-linker conjugate Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT . This linker is selectively cleaved by lysosomal cathepsin B, enabling intracellular payload release. In contrast, 7-MAD-MDCPT is often conjugated via non-cleavable or alternative linkers . The choice of cleavable linker influences bystander effect and off-target toxicity profiles.

Drug-Linker Stability Cathepsin B Cleavage ADC Payload Release

Purity and Formulation: Hydrochloride Salt for Enhanced Solubility

The hydrochloride salt of NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT exhibits DMSO solubility of ~100 mg/mL, enabling preparation of high-concentration stock solutions for in vitro and in vivo studies . The free base form has a molecular weight of 473.48 g/mol, while the HCl salt (MW 509.94 g/mol) offers improved aqueous solubility . This facilitates formulation for ADC conjugation and pharmacokinetic studies.

Solubility Formulation Hydrochloride Salt

Optimal Use Cases for NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride) in ADC Development


Development of Next-Generation Topoisomerase I Inhibitor ADCs

NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT is suitable for conjugation to antibodies targeting solid tumor antigens (e.g., c-Met, PSMA, STEAP1) using cleavable peptide linkers [1]. Its primary amine handle permits efficient linker attachment, and the BCP motif may reduce ADC aggregation compared to phenyl-containing payloads [2]. Researchers should validate payload potency and bystander activity in relevant cell line panels.

Comparative Studies of BCP vs. Phenyl Bioisosteres in ADC Payloads

The bicyclo[1.1.1]pentane group in NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT provides a well-defined structural comparator for phenyl-containing camptothecin payloads (e.g., SN-38, exatecan derivatives) [3]. Head-to-head studies can quantify the impact of BCP substitution on logD, metabolic stability, and ADC developability.

Preclinical Toxicology and Pharmacokinetic Profiling

The hydrochloride salt form ensures sufficient solubility for intravenous administration in rodent and non-human primate studies . ADCs built with this payload have demonstrated tolerability in healthy animals and efficacy in xenograft models [4], making it a candidate for IND-enabling toxicology assessments.

Structure-Activity Relationship (SAR) Exploration of Camptothecin C-7 and C-10 Modifications

NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT contains a 7-ethyl-7-hydroxy camptothecin core with a BCP substitution at the C-10 position (via the quinoline ring) . This distinct substitution pattern allows researchers to dissect the contributions of C-10 modifications to topoisomerase I inhibition and cellular efflux susceptibility.

Quote Request

Request a Quote for NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.